Compound Description: N-Cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) is a positive modulator of KCa2 channels. It displays subtype selectivity, showing higher potency for KCa2.2a channels compared to KCa2.3 channels. [] CyPPA has been shown to normalize the abnormal firing of Purkinje cells in cerebellar slices from SCA2 mice, suggesting its potential therapeutic usefulness for treating symptoms of ataxia. []
Relevance: CyPPA serves as the parent template for a series of modified analogues in a structure-activity relationship study aimed at discovering subtype-selective positive modulators of KCa2 channels. [] The study focused on replacing the cyclohexane moiety of CyPPA with various substituents to optimize potency and selectivity for KCa2.2a channels. [] The target compound, N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, represents one such analogue where the cyclohexane ring is replaced with a 3-chloro-4-methylphenylpiperazinecarboxamide moiety. []
Compound Description: These derivatives are a series of compounds that share a common core structure of N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine. [] They were synthesized and evaluated for their ability to potentiate KCa2 channel activity. [] Within this series, halogen decoration at specific positions on the benzene ring significantly impacted potency and selectivity. []
Relevance: These derivatives represent a subclass of modified CyPPA analogues investigated in the structure-activity relationship study. [] The target compound, N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, belongs to this category, exhibiting a benzene ring (3-chloro-4-methylphenyl) directly attached to the 4-pyrimidineamine core. []
Compound Description: LY2784544, a previously described kinase inhibitor, was identified as a novel GPR39 agonist in a small-molecule-based screening study. [] It displayed probe-dependent and pathway-dependent allosteric modulation by zinc. [] Notably, LY2784544 showed activity at GPR39 in the presence of zinc that was as potent or more potent than its reported kinase inhibitory activity in whole-cell assays. []
Relevance: Although not directly structurally similar to N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, LY2784544 is included as a related compound due to its identification as a GPR39 agonist in the same study that revealed the target compound's activity. [] This highlights the potential for repurposing existing kinase inhibitors as GPR39 modulators, expanding the chemical space for developing novel GPR39-targeting drugs. []
Compound Description: GSK2636771, another known kinase inhibitor, was also found to be a novel GPR39 agonist in the aforementioned screening study. [] Similar to LY2784544, it exhibited probe-dependent and pathway-dependent allosteric modulation by zinc. [] In the presence of zinc, its activity at GPR39 was comparable to or even exceeded its reported kinase inhibitory activity in whole-cell assays. []
Relevance: Like LY2784544, GSK2636771 shares the distinction of being identified as a GPR39 agonist alongside the target compound, N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide. [] This emphasizes the shared pharmacological space between kinase inhibitors and GPR39 agonists, suggesting a potential avenue for exploring existing kinase inhibitors as starting points for developing new GPR39-targeting therapeutics. []
Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist. [] In the study that identified LY2784544 and GSK2636771 as GPR39 agonists, GPR39-C3 served as a reference compound for comparing the signaling patterns of the newly discovered agonists at both canonical and noncanonical pathways. [] It also exhibited probe-dependent and pathway-dependent allosteric modulation by zinc. []
Relevance: Although not directly structurally related to N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, GPR39-C3 is relevant because it represents a previously known GPR39 agonist used as a comparator in the same study that characterized the target compound's activity. [] This comparison helps establish the pharmacological profile of the target compound within the context of known GPR39 modulators. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.